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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223

Compound: 2-(Phenylamino)acetonitrile Molecular Formula: CsHsNz[1] Molecular Weight:
132.16 g/mol [1][2][3] CAS Number: 3009-97-0[1][2][3] IUPAC Name: 2-anilinoacetonitrile[2][4]

Overview and Physicochemical Properties

2-(Phenylamino)acetonitrile is an organic compound featuring a phenylamino group attached
to an acetonitrile backbone.[1] It serves as a valuable building block in organic synthesis,
particularly for preparing heterocyclic compounds and purine derivatives with potential
applications in medicinal chemistry and drug discovery.[1][3] Under standard conditions, it
exists as a yellow to white crystalline low-melting solid.[1][3]

A comprehensive analytical characterization is essential to confirm its identity, purity, and
stability. This document outlines the key analytical techniques and detailed protocols for the
characterization of 2-(Phenylamino)acetonitrile.

Table 1: Physicochemical Properties of 2-(Phenylamino)acetonitrile
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Property Value Reference
Melting Point 40 °C [11[3]
Boiling Point 234.08 °C (estimated) [1][3]
Density 1.1083 g/cm3 (estimated) [11[3]

2-8 °C, inert atmosphere, dark
Storage Temperature [1][2]

place

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-
(Phenylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of the molecule. *H NMR identifies the chemical environment and connectivity of
hydrogen atoms, while 133C NMR provides information about the different carbon atoms. For 2-
(Phenylamino)acetonitrile, *H NMR is expected to show signals for the aromatic protons on
the phenyl ring, the secondary amine proton, and the methylene protons. 13C NMR will show
distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Table 2: Predicted *H and 3C NMR Spectral Data (Note: Actual chemical shifts may vary based
on solvent and experimental conditions. Data for similar structures are used for prediction.)
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Predicted Chemical

Nucleus . Multiplicity Assignment
Shift (6) ppm
) Aromatic protons
H ~7.30 - 6.80 Multiplet
(CeH5s)
H Variable (broad) Singlet Amine proton (-NH-)
) Methylene protons (-
H ~4.20 Singlet/Doublet
CHz2-)
) Aromatic C
13C ~145 Singlet
(quaternary, C-N)
13C ~130 - 115 Multiplet Aromatic CH carbons
) Nitrile carbon (-C=N)
13C ~117 Singlet
[5]
) Methylene carbon (-
13C ~35-45 Singlet

CH2-)

Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve 5-10 mg of 2-(Phenylamino)acetonitrile in approximately 0.7
mL of a deuterated solvent (e.g., Chloroform-d, DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

e 1H NMR Acquisition Parameters:

[¢]

Pulse Program: Standard single pulse (zg30).

[¢]

Spectral Width: 0-15 ppm.

o

Number of Scans: 16-64, depending on sample concentration.

o

Relaxation Delay (d1): 1-2 seconds.

e 13C NMR Acquisition Parameters:
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[e]

o

[¢]

[¢]

Spectral Width: 0-200 ppm.

Relaxation Delay (d1): 2-5 seconds.

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in the

molecule. The spectrum of 2-(Phenylamino)acetonitrile is expected to show characteristic

absorption bands for the N-H stretch of the secondary amine, C-H stretches for the aromatic

and aliphatic groups, the C=N stretch of the nitrile group, and C=C stretches from the aromatic

ring.

Table 3: Key IR Absorption Bands for 2-(Phenylamino)acetonitrile

Frequency Range (cm?)

Functional Group Assignment

3350 - 3450 N-H Stretch (secondary amine)
3000 - 3100 Aromatic C-H Stretch

2850 - 2960 Aliphatic C-H Stretch (-CHz-)
2240 - 2260 C=N Stretch (nitrile)[6]

1600, 1500 C=C Aromatic Ring Stretch
1300 - 1350 C-N Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

o Sample Preparation: Place a small amount of the solid 2-(Phenylamino)acetonitrile sample

directly onto the ATR crystal.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.
o Data Acquisition:

Mode: Absorbance.

o

[¢]

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o Data Processing: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample. The instrument software will automatically ratio the sample spectrum
to the background spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and
fragmentation pattern of the compound, further confirming its structure. For 2-
(Phenylamino)acetonitrile (MW = 132.16), the molecular ion peak [M]* should be observed at
m/z = 132. In positive ion mode, an [M+H]* adduct at m/z = 133 is also expected.[7] Key
fragments may arise from the loss of the nitrile group or cleavage of the C-N bond.

Table 4: Expected Mass Spectrometry Data

m/z (mass-to-charge ratio) Adduct/Fragment
133.076 [M+H]*[7]

155.058 [M+Na]*[7]

132.068 [M]*[7]

131.061 [M-H][7]

Experimental Protocol: GC-MS Analysis
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o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent like ethyl acetate or acetonitrile.

e Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e Gas Chromatography (GC) Parameters:

o

Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 pm
film thickness).[8]

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
o Inlet Temperature: 250 °C.
o Injection Volume: 1 pL with a split ratio (e.g., 20:1).[8]

o Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5
min.

e Mass Spectrometry (MS) Parameters:
o lonization Mode: Electron Impact (El) at 70 eV.[8]
o Source Temperature: 230 °C.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of
the corresponding peak to identify the molecular ion and major fragment ions.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 2-
(Phenylamino)acetonitrile and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)
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Application Note: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating
and quantifying 2-(Phenylamino)acetonitrile from impurities or related substances. The
compound can be detected using a UV detector, likely showing absorbance in the 250-300 nm
range due to its aromatic structure.[1]

Experimental Protocol: RP-HPLC Purity Assay
o Sample and Standard Preparation:

o Standard Solution: Accurately weigh and dissolve 2-(Phenylamino)acetonitrile in the
mobile phase or diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1
mg/mL.

o Sample Solution: Prepare the sample to be tested at the same concentration.
e Instrumentation: A standard HPLC system with a UV detector.
o Chromatographic Conditions:

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

o Mobile Phase: A mixture of acetonitrile and water. A common starting point is 50:50 (v/v)
Acetonitrile:Water. For MS compatibility, a small amount of formic acid (0.1%) can be
added instead of phosphoric acid.[9]

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection Wavelength: 254 nm.
o Injection Volume: 10 pL.
o Data Analysis:

o Run a blank (diluent) injection, followed by the standard and sample injections.
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o Determine the retention time of 2-(Phenylamino)acetonitrile from the standard

chromatogram.

o Calculate the purity of the sample using the area percent method: Purity (%) = (Area of
Main Peak / Total Area of All Peaks) x 100

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical
characterization of a chemical substance like 2-(Phenylamino)acetonitrile.
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Caption: Workflow for Analytical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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